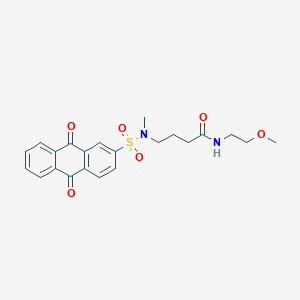
N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide, also known as N-cyclohexyl-2-hydroxyethyl-3-methylphenylacetamide, is an organic compound that has been studied extensively over the past few decades. It is a cyclic amide derivative with a wide range of applications in the scientific field, including as a synthetic intermediate, in drug discovery, and in the development of new materials.
Aplicaciones Científicas De Investigación
N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide has a wide range of applications in scientific research. It has been used in the development of new materials and as a synthetic intermediate in drug discovery. It has also been used in the study of the mechanism of action of drugs, as well as in the study of the biochemical and physiological effects of drugs. Additionally, N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide has been used in the study of the structure and function of proteins, as well as in the study of the structure and function of enzymes.
Mecanismo De Acción
The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide is not fully understood at this time. However, it is believed that the compound binds to specific receptors in the body and modulates their activity. This modulation of receptor activity can lead to a variety of biochemical and physiological effects, as discussed below.
Biochemical and Physiological Effects
N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including those involved in the metabolism of fats and carbohydrates. Additionally, it has been shown to modulate the activity of various hormones, including those involved in the regulation of appetite, energy balance, and stress. Finally, it has been shown to modulate the activity of various neurotransmitters, including those involved in the regulation of mood, anxiety, and sleep.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide has several advantages when used in lab experiments. It is relatively easy to synthesize and is relatively stable in a range of conditions. Additionally, it is relatively non-toxic and has a low cost. However, it also has certain limitations. For example, it is not very soluble in water and can be difficult to work with in certain laboratory conditions.
Direcciones Futuras
N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide has a wide range of potential applications in scientific research and drug discovery. In the future, researchers may be able to use this compound to develop new materials and to study the mechanism of action of drugs. Additionally, researchers may be able to use this compound to study the biochemical and physiological effects of drugs, as well as to study the structure and function of proteins and enzymes. Finally, researchers may be able to use this compound to develop new drugs or to improve existing drugs.
Métodos De Síntesis
N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide can be synthesized in a variety of ways, including by the reaction of 2-cyclohexyl-2-hydroxyethyl-3-methylphenylacetamide with a base such as sodium hydroxide. This reaction results in the formation of the desired product, N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide. Other methods of synthesis include the reaction of 2-cyclohexyl-2-hydroxyethyl-3-methylphenylacetamide with an amine or an alcohol in the presence of a base, and the reaction of 2-cyclohexyl-2-hydroxyethyl-3-methylphenylacetamide with an acid in the presence of a base.
Propiedades
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13-6-5-7-14(10-13)11-17(20)18-12-16(19)15-8-3-2-4-9-15/h5-7,10,15-16,19H,2-4,8-9,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBCTMMMGFLWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2-(m-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(4-methylphenyl)-3-{[4-(propan-2-yl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B6495114.png)

![ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B6495127.png)
![2-[2-(2,6-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6495141.png)
![2-[2-(3-methoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6495146.png)

![2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)-N-[(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6495164.png)



![ethyl 2-[3-(morpholine-4-sulfonyl)benzamido]-1,3-benzothiazole-6-carboxylate](/img/structure/B6495199.png)
![3-[(2-fluorophenyl)methyl]-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6495204.png)

